![molecular formula C11H12ClNO3 B5061986 5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)
5-chloro-2-[methyl(propionyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[methyl(propionyl)amino]benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
Mecanismo De Acción
Meclofenamic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
Meclofenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, to reduce the production of reactive oxygen species, and to modulate the activity of ion channels. In addition, it has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meclofenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, it also has some limitations. It has a relatively low potency compared to other COX inhibitors, such as indomethacin and diclofenac. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid. One direction is the development of new COX inhibitors with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms of COX inhibition and the identification of new targets for anti-inflammatory and analgesic drugs. Finally, this compound acid may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases, and further studies are needed to explore these possibilities.
Conclusion
In conclusion, this compound acid is a potent COX inhibitor that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to be effective in the treatment of various inflammatory conditions. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound acid, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
Meclofenamic acid can be synthesized by the reaction of 2-amino-5-chlorobenzoic acid with propionyl chloride, followed by the reaction of the resulting propionyl derivative with methylamine. The final product is obtained by acidification and crystallization. The yield of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is typically around 50%.
Aplicaciones Científicas De Investigación
Meclofenamic acid has been extensively used in scientific research to study the role of COX enzymes in inflammation and pain. It has been shown to be effective in the treatment of various inflammatory conditions, such as arthritis, colitis, and cystitis. In addition, it has been used to investigate the molecular mechanisms of COX inhibition and to develop new COX inhibitors with improved selectivity and potency.
Propiedades
IUPAC Name |
5-chloro-2-[methyl(propanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-10(14)13(2)9-5-4-7(12)6-8(9)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQOODUGVSMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

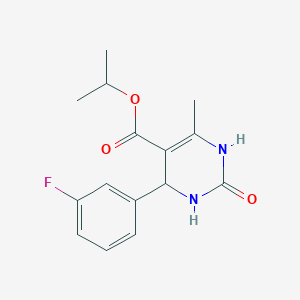
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061923.png)
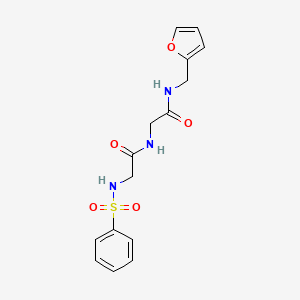

![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)
![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)
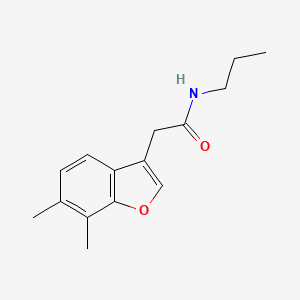
![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)

![4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
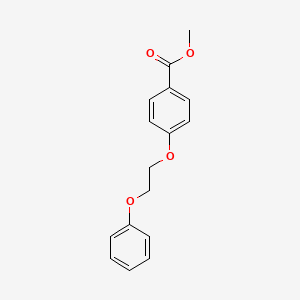
![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)
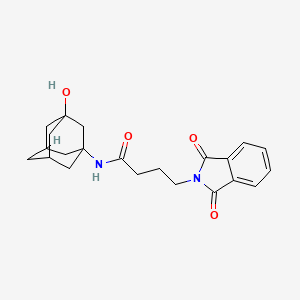
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)